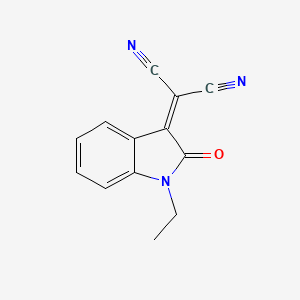![molecular formula C32H42N2O B12457686 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its liquid crystalline properties, making it valuable in the development of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-propylcyclohexyl)benzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxadiazole ring is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing advanced materials with liquid crystalline properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, altering their functions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole: Similar in structure but with a pentyl group instead of a propyl group.
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: A biphenyl derivative with trifluoromethyl groups.
Uniqueness
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of liquid crystalline properties and potential biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C32H42N2O |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
3,5-bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C32H42N2O/c1-3-5-23-7-11-25(12-8-23)27-15-19-29(20-16-27)31-33-32(35-34-31)30-21-17-28(18-22-30)26-13-9-24(6-4-2)10-14-26/h15-26H,3-14H2,1-2H3 |
Clé InChI |
LFOSIYCQAZDXRB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5CCC(CC5)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
